



Application Notes and Protocols: Metal-Catalyzed Ring Expansion Reactions of Aziridine-2-carboxylates

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the metal-catalyzed ring expansion reactions of aziridine-2-carboxylates. These reactions are powerful tools for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and biologically active molecules. The inherent ring strain of aziridines makes them versatile building blocks for constructing more complex molecular architectures.[1][2][3]

Introduction

Aziridine-2-carboxylates are attractive starting materials in organic synthesis due to their inherent reactivity stemming from ring strain (approximately 26-27 kcal/mol).[2] This high reactivity allows for a variety of ring-opening and ring-expansion reactions, providing access to larger, more complex heterocyclic systems.[1][3] Metal catalysis plays a crucial role in controlling the regio- and stereoselectivity of these transformations, enabling the synthesis of enantiomerically pure products.[4][5] This document outlines key metal-catalyzed ring expansion reactions of aziridine-2-carboxylates, including detailed experimental protocols and data to facilitate their application in a research and development setting.



I. Palladium-Catalyzed Ring-Opening Cross-Coupling Reactions

Palladium catalysis is a versatile tool for the regioselective and stereospecific ring-opening of aziridines.[4][6][7][8] These reactions often proceed via an oxidative addition of the aziridine to a Pd(0) complex, followed by transmetalation and reductive elimination to afford the cross-coupled product.[4][7]

A. Application Note: Synthesis of β²-Aryl Amino Acids

A notable application of palladium catalysis is the synthesis of enantiomerically enriched β^2 -aryl amino acids from aziridine-2-carboxylates and arylboronic acids.[4] This method provides a direct route to valuable building blocks for peptide synthesis and drug discovery. The use of a highly σ -donating N-heterocyclic carbene (NHC) ligand is crucial for achieving high selectivity. [4]

B. Experimental Protocol: Palladium-Catalyzed Arylation of Aziridine-2-carboxylates

This protocol is adapted from the work of the Minakata group for the synthesis of β^2 -aryl amino acids.[4]

Materials:

- Aziridine-2-carboxylate (1.0 equiv)
- Arylboronic acid (1.5 equiv)
- [Pd(allyl)Cl]₂ (2.5 mol%)
- NHC ligand (e.g., IPr·HCl or a custom ligand with NMe₂ groups) (5.0 mol%)
- K₃PO₄ (2.0 equiv)
- 1,4-Dioxane (0.1 M)
- Anhydrous, degassed solvent



Procedure:

- To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aziridine-2carboxylate, arylboronic acid, [Pd(allyl)Cl]₂, NHC ligand, and K₃PO₄.
- Add anhydrous, degassed 1,4-dioxane via syringe.
- Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

C. Data Presentation

| Entry | Aziridine- 2- carboxyla te | Arylboro nic Acid | Catalyst/ Ligand | Yield (%) | ee (%) | Referenc e |
|-------|-------------------------------------|--|-----------------------------------|-----------|--------|---------------|
| 1 | N-Ts, C-Ph | Phenylboro nic acid | [Pd(allyl)Cl] 2 / SIPr | >95 | >99 | [4] |
| 2 | N-Ts, C-Me | 4- Methoxyph enylboronic acid | [Pd(allyl)Cl] 2 / IPr- NMe2 | 85 | 98 | [4] |

II. Rhodium-Catalyzed Ring Expansion Reactions

Rhodium catalysts are effective in promoting various ring expansion reactions of aziridines, often involving the formation of ylide intermediates.[9][10][11]



A. Application Note: Synthesis of Dehydropiperazines

Rhodium(II) catalysts can mediate the ring expansion of aziridines with N-sulfonyl-1,2,3-triazoles to produce dehydropiperazines with high diastereocontrol.[9][11] This transformation proceeds through the formation of a rhodium carbene, which then reacts with the aziridine to form an aziridinium ylide that undergoes a pseudo-1,4-sigmatropic rearrangement.[9]

B. Experimental Protocol: Rhodium-Catalyzed Synthesis of Dehydropiperazines

This protocol is a general representation based on literature descriptions.[9][11]

Materials:

- Aziridine (1.0 equiv)
- N-Sulfonyl-1,2,3-triazole (1.2 equiv)
- Rh₂(OAc)₄ (2 mol%)
- Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

Procedure:

- To an oven-dried flask under an inert atmosphere, add the aziridine and the N-sulfonyl-1,2,3-triazole.
- Dissolve the starting materials in the anhydrous, degassed solvent.
- Add the Rh₂(OAc)₄ catalyst.
- Stir the reaction mixture at room temperature or with gentle heating, monitoring for N₂ evolution and reaction progress by TLC.
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography to afford the dehydropiperazine product.



| Entry | Aziridine Substitue nt | N- Sulfonyl- 1,2,3- triazole Substitue nt | Catalyst Yield (%) | | Diastereo meric Ratio | Referenc e |
|-------|------------------------|--|--------------------|----|-----------------------------|---------------|
| 1 | N-Ts, C-Ph | N-Ts | Rh2(OAc)4 | 85 | >20:1 | [9] |
| 2 | N-Bn, C- | N-Bs | Rh₂(esp)₂ | 78 | 15:1 | [11] |

III. Lewis Acid-Catalyzed Ring Expansion Reactions

Lewis acids can activate the aziridine ring towards nucleophilic attack, facilitating ring expansion reactions with various partners.[5]

A. Application Note: Synthesis of Imidazolidin-2-ones

The reaction of aziridine-2-carboxylates with isocyanates in the presence of a Lewis acid catalyst, such as MgBr₂·OEt₂, provides a stereospecific route to 4-functionalized imidazolidin-2-ones.[5] This reaction proceeds with retention of configuration at the C-2 position of the aziridine.[5]

B. Experimental Protocol: Lewis Acid-Catalyzed Synthesis of Imidazolidin-2-ones

This protocol is based on the work of Alper and coworkers.[5]

Materials:

- Aziridine-2-carboxylate (1.0 equiv)
- Isocyanate (1.1 equiv)
- MgBr₂·OEt₂ (1.0 equiv)



• Anhydrous CH2Cl2

Procedure:

- To a solution of the aziridine-2-carboxylate in anhydrous CH₂Cl₂ under an inert atmosphere, add the isocyanate.
- Cool the mixture to 0 °C and add a solution of MgBr2·OEt2 in CH2Cl2 dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with saturated aqueous NH₄Cl solution.
- Extract the product with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate.
- Purify by flash column chromatography.

C. Data Presentation

| Entry | Aziridine N- Substitue nt | Isocyanat e | Lewis Acid | Yield (%) | Stereoch emistry | Referenc e |
|-------|------------------------------------|----------------------|------------------------|-----------|---------------------|---------------|
| 1 | Benzyl | Phenyl isocyanate | MgBr ₂ ·OEt | 89 | Retention | [5] |
| 2 | Trityl | Ethyl isocyanate | TMSCI | 85 | Retention | [5] |

IV. Zinc-Mediated Ring Expansion to Iminothiazolidines

A. Application Note: Synthesis of cis-2-Iminothiazolidines



The reaction of trans-N-alkyl aziridine-2-carboxylates with isothiocyanates mediated by zinc tetrafluoroborate leads to the stereoselective formation of cis-2-iminothiazolidines.[12][13] This reaction proceeds via a regio- and stereospecific nucleophilic ring opening.[12][13]

B. Experimental Protocol: Zinc-Mediated Synthesis of cis-2-Iminothiazolidines

This protocol is adapted from the work of Abarbri and coworkers.[12][13]

Materials:

- trans-N-Alkyl aziridine-2-carboxylate (1.0 equiv)
- Isothiocyanate (1.2 equiv)
- Zn(BF₄)₂·xH₂O (0.1 equiv)
- 1,2-Dichloroethane (DCE)

Procedure:

- In a reaction vessel, combine the trans-N-alkyl aziridine-2-carboxylate, isothiocyanate, and Zn(BF₄)₂·xH₂O in DCE.
- Reflux the mixture, monitoring the reaction progress by TLC.
- Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

C. Data Presentation



| Entry | Aziridine N- Alkyl Group | Isothiocyan ate | Yield (%) | Product | Reference |
|-------|-----------------------------|--|-----------|---|-----------|
| 1 | Isopropyl | Phenyl isothiocyanat e | 90 | cis-2- Iminothiazolid ine | [12] |
| 2 | Cyclohexyl | 4- Chlorophenyl isothiocyanat e | 82 | cis-2- Iminothiazolid ine | [12] |
| 3 | Isopropyl | Ethyl isothiocyanat e | 75 | cis- Thiazolidine- 2-iminium tetrafluorobor ate | [12][13] |

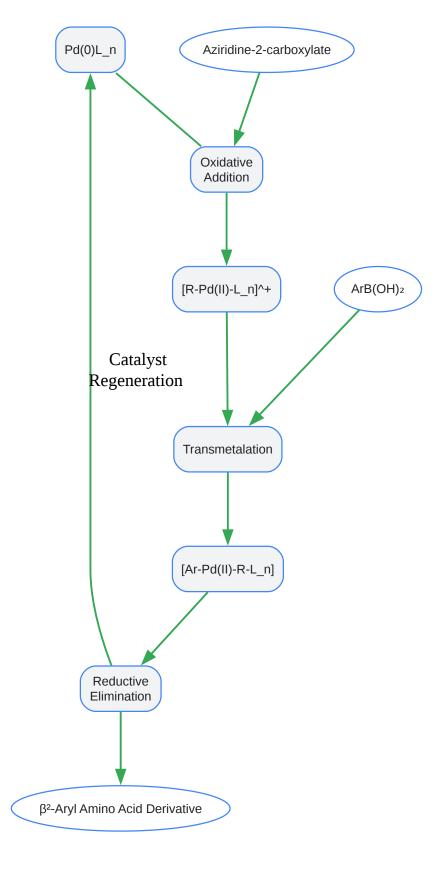
Visualizations



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Caption: General experimental workflow for metal-catalyzed reactions.

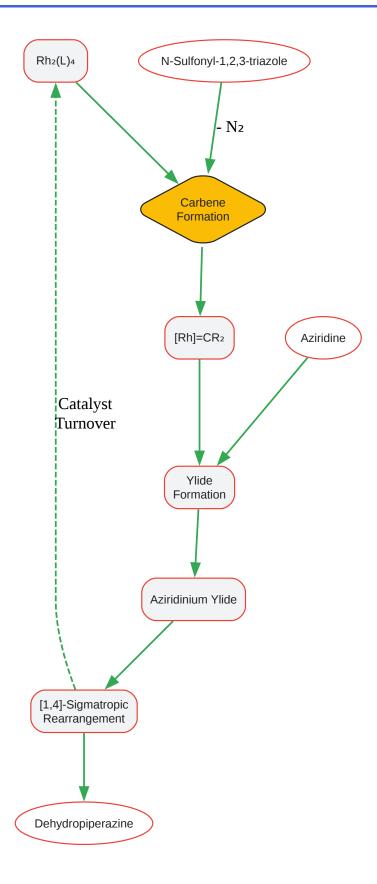




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Caption: Palladium-catalyzed ring-opening arylation cycle.





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Caption: Rhodium-catalyzed dehydropiperazine synthesis pathway.



This document provides a starting point for researchers interested in utilizing metal-catalyzed ring expansion reactions of aziridine-2-carboxylates. For more specific applications and substrate scopes, consulting the primary literature is recommended.

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